molecular formula C27H28N2O3S B11449258 3,4-dimethoxy-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide

3,4-dimethoxy-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B11449258
M. Wt: 460.6 g/mol
InChI Key: OZTCUICEAUNZJW-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-[2-(3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-[2-(3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE typically involves multiple steps, including the formation of the indole core, the introduction of the methoxy groups, and the attachment of the benzamide moiety. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of Benzamide Moiety: This step often involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-[2-(3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific functional groups targeted.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,4-DIMETHOXY-N-[2-(3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-[2-(3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole core structure.

    Benzamide Derivatives: Compounds such as sulpiride and tiapride are structurally related due to the benzamide moiety.

Uniqueness

3,4-DIMETHOXY-N-[2-(3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H28N2O3S

Molecular Weight

460.6 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

InChI

InChI=1S/C27H28N2O3S/c1-19-8-4-5-9-21(19)18-33-26-17-29(23-11-7-6-10-22(23)26)15-14-28-27(30)20-12-13-24(31-2)25(16-20)32-3/h4-13,16-17H,14-15,18H2,1-3H3,(H,28,30)

InChI Key

OZTCUICEAUNZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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